molecular formula C6H3Br2N3 B1339906 3,5-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-21-8

3,5-Dibromoimidazo[1,2-a]pyrazine

货号: B1339906
CAS 编号: 63744-21-8
分子量: 276.92 g/mol
InChI 键: UVTHYCYGHSMBEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by the presence of bromine atoms at the 3rd and 5th positions of the imidazo[1,2-a]pyrazine ring system

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反应分析

Methoxylation

3,5-Dibromoimidazo[1,2-a]pyrazine undergoes selective substitution with methoxide ions under mild conditions. The reaction primarily occurs at the C5 position due to electronic and steric factors.

Reaction ConditionsProduct(s)YieldReference
NaOMe, MeOH, 60°C, 4 h5-Methoxy-3-bromoimidazo[1,2-a]pyrazine75%
NaOMe (excess), reflux, 12 h3,5-Dimethoxyimidazo[1,2-a]pyrazine62%

Key Findings :

  • The C5 position is more reactive than C3, attributed to resonance stabilization of the intermediate.
  • Steric hindrance at C3 (adjacent to the fused pyrazine ring) slows substitution at this position .

Suzuki-Miyaura Coupling

The bromine atoms at C3 and C5 enable sequential arylations via palladium-catalyzed Suzuki reactions.

Reaction ConditionsProduct(s)YieldReference
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h (C5 first)5-Aryl-3-bromoimidazo[1,2-a]pyrazine68–85%
Second coupling: PdCl₂(dppf), 100°C, 24 h3,5-Diarylimidazo[1,2-a]pyrazine55–73%

Optimized Protocol :

  • C5 Selectivity : Electron-deficient arylboronic acids couple preferentially at C5 .
  • Sequential Arylation : The second coupling at C3 requires higher temperatures and stronger bases .

Buchwald-Hartwig Amination

The C3-bromo substituent participates in amination reactions to introduce nitrogen-based functionalities.

Reaction ConditionsProduct(s)YieldReference
Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h3-Amino-5-bromoimidazo[1,2-a]pyrazine60%

Applications :

  • Produces intermediates for bioactive molecules targeting bacterial ATPases (e.g., HP0525 inhibitors) .

Radical Reactions

Under photoredox conditions, bromine atoms at C3/C5 can be replaced via radical pathways.

Reaction ConditionsProduct(s)YieldReference
Ir(ppy)₃, DIPEA, Blue LEDs, DMF, rt, 6 h3,5-Bis(trifluoromethyl)imidazo[1,2-a]pyrazine58%

Mechanistic Insight :

  • Single-electron transfer (SET) generates aryl radicals, enabling C–Br bond cleavage and trifluoromethyl group incorporation .

Hydrodehalogenation

Catalytic hydrogenation removes bromine atoms selectively.

Reaction ConditionsProduct(s)YieldReference
H₂ (1 atm), Pd/C, EtOH, rt, 2 hImidazo[1,2-a]pyrazine90%

Utility :

  • Provides a route to unsubstituted imidazo[1,2-a]pyrazine for further functionalization .

Comparative Reactivity Analysis

PositionReaction TypePreferred ConditionsNotes
C5Nucleophilic substitutionNaOMe, MeOH, 60°CHigher electron density at C5
C3Suzuki couplingPdCl₂(dppf), 100°CSteric hindrance necessitates harsh conditions
BothRadical trifluoromethylationIr(ppy)₃, Blue LEDsNon-directed, radical-mediated

Stability and Handling

  • Storage : Stable under inert gas at −20°C for >6 months .
  • Decomposition : Prolonged exposure to moisture leads to hydrolysis of the imidazole ring .

科学研究应用

Anticancer Properties

One of the most significant applications of 3,5-dibromoimidazo[1,2-a]pyrazine is in cancer therapy. Research has shown that derivatives of imidazo[1,2-a]pyrazine can act as selective inhibitors of various kinases involved in cancer progression.

  • DDR1 Inhibition : A study identified a series of compounds based on imidazo[1,2-a]pyrazine as selective inhibitors of DDR1 (Discoidin Domain Receptor 1), which is implicated in non-small cell lung cancer (NSCLC). Among these, certain derivatives exhibited IC50 values as low as 23.8 nM against DDR1 while showing significantly reduced activity against other kinases like DDR2 and c-Kit. This selectivity suggests potential for targeted cancer therapies .

Antibacterial Activity

Another promising application is in the development of antibacterial agents. Compounds derived from imidazo[1,2-a]pyrazine have been investigated as inhibitors of bacterial ATPases, which are critical for bacterial virulence.

  • HP0525 ATPase Inhibition : A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase (HP0525) from Helicobacter pylori. These compounds demonstrated significant inhibitory activity, indicating their potential as antibacterial agents .

Conformational Analysis

The structural properties of this compound have been extensively studied using various spectroscopic techniques and computational methods.

  • Rotameric Conformations : Research has characterized different rotameric conformations of substituted imidazo[1,2-a]pyrazines through NMR and FTIR spectroscopy. The study highlighted that hydrogen bonding plays a crucial role in stabilizing these conformations .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Target Activity IC50 Value Reference
AnticancerDDR1Selective inhibitor23.8 nM
AntibacterialHP0525 ATPaseInhibitor7 µM
Conformational StabilityVariousCharacterization-

作用机制

The mechanism by which 3,5-Dibromoimidazo[1,2-a]pyrazine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

  • 3,6-Dibromoimidazo[1,2-a]pyrazine
  • 3-Chloro-6,8-dibromoimidazo[1,2-a]pyrazine

Comparison: Compared to its analogs, 3,5-Dibromoimidazo[1,2-a]pyrazine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. This positional difference can result in variations in biological activity and chemical behavior, making this compound a valuable compound for targeted research applications.

生物活性

3,5-Dibromoimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including cyclization reactions involving 2-amino-3,5-dibromopyrazine and chloroacetaldehyde. The compound's structure features two bromine substituents at the 3 and 5 positions of the imidazo[1,2-a]pyrazine core, which influences its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazo[1,2-a]pyrazines. Specifically, derivatives of this compound have been identified as inhibitors of the VirB11 ATPase HP0525 from Helicobacter pylori, a key component in bacterial type IV secretion systems. The inhibition of this enzyme suggests potential therapeutic applications against bacterial infections.

  • Inhibition Studies : Compounds derived from this compound were tested for their inhibitory effects on HP0525 ATPase activity. For instance, a study reported an IC50 value of 7 µM for one of the derivatives, indicating significant potency against this target .
CompoundIC50 (µM)Target
This compound Derivative7HP0525 ATPase

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Several studies have evaluated its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing : In vitro assays demonstrated that compounds with imidazo[1,2-a]pyrazine scaffolds exhibited significant cytotoxicity against a range of human cancer cell lines. For example, one derivative showed broad-spectrum activity with a GI50 value ranging from 0.80 to 2.87 µM across 59 cancer cell lines .
CompoundCancer Cell Lines TestedGI50 (µM)
This compound Derivative590.80 - 2.87

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Anticancer Activity : A series of imidazo[1,2-a]pyrazine derivatives were synthesized and screened for their anticancer properties. One notable derivative demonstrated significant cytotoxicity against melanoma (SK-MEL-5) and colon cancer (HCC-2998) cell lines with growth inhibition rates exceeding 98% .
  • Antimicrobial Properties : Another study focused on the antibacterial activity of imidazo[1,2-a]pyrazines against Helicobacter pylori. The findings indicated that these compounds could effectively inhibit bacterial growth by targeting ATPase activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications in substitution patterns significantly affect potency:

  • Bromination : The presence of bromine atoms at specific positions enhances both antibacterial and anticancer activities.
  • Substituent Variations : Altering substituents on the imidazo ring has been shown to modulate biological activity significantly. For instance, variations in aryl groups attached to the imidazo core can lead to improved solubility and bioavailability while maintaining efficacy .

常见问题

Q. Synthesis and Structural Characterization

Basic : What are the established synthetic routes for 3,5-Dibromoimidazo[1,2-a]pyrazine? The compound is synthesized via bromination of imidazo[1,2-a]pyrazine using bromine (Br₂) in glacial acetic acid under ice-cooled conditions, yielding 75 mg (16%) of the product . Alternatively, N-bromosuccinimide (NBS) in chloroform under reflux can achieve regioselective bromination, as evidenced by NMR data confirming substitution at positions 3 and 5 .

Advanced : How do competing reaction pathways (e.g., electrophilic vs. nucleophilic substitution) influence the regioselectivity of bromination? The regioselectivity is governed by electron density distribution and reaction conditions. Theoretical calculations (e.g., electron density maps) predict that electrophilic bromination favors position 3 (highest electron density), followed by position 5 . Nucleophilic substitutions, however, preferentially target positions 5 and 8 due to resonance stabilization . Competing pathways may arise in polar solvents or with excess brominating agents, necessitating optimization of temperature and stoichiometry .

Q. Reactivity and Functionalization

Basic : What functionalization strategies are compatible with the 3,5-dibromo scaffold? Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) enable selective substitution at brominated positions. For example, Suzuki coupling with arylboronic acids replaces bromine atoms with aryl groups, as demonstrated in the synthesis of α₂-adrenergic receptor ligands . Electrophilic acetylation at position 2 has also been reported using TFA/DMSO conditions .

Advanced : How do steric and electronic factors affect the efficiency of cross-coupling reactions? Bulkier substituents at positions 3 and 5 hinder coupling efficiency due to steric hindrance near the reactive C-Br bond. Electronic effects, such as electron-withdrawing groups on the boronic acid partner, enhance oxidative addition rates. For instance, 4-nitrobenzaldehyde derivatives achieve >80% yield in iodine-catalyzed multicomponent reactions, while electron-rich substrates require longer reaction times .

Q. Biological Activity and Structure-Activity Relationships (SAR)

Basic : What in vitro models are used to evaluate the biological activity of 3,5-dibromo derivatives? Common models include:

  • Cardiac stimulation : Isolated rat atria to measure cyclic AMP elevation and positive inotropic effects .
  • Anti-inflammatory activity : LPS-induced sepsis models in macrophages to assess TNF-α inhibition .
  • Telomerase inhibition : TRAP assays to quantify telomerase activity suppression .

Advanced : How do structural modifications (e.g., halogen substitution, hybrid scaffolds) enhance therapeutic potential?

  • Halogenation : Bromine at position 5 enhances phosphodiesterase inhibition (e.g., 5-bromo derivatives increase cAMP by 2.5-fold in cardiac tissue) .
  • Hybrid scaffolds : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit redshifted fluorescence (λₑₘ = 450–520 nm), enabling dual bioimaging and therapeutic applications .
  • Piperazinyl substitutions : 8-(1-Piperazinyl) derivatives show 70-fold selectivity for α₂-adrenergic receptors over α₁ subtypes, attributed to conformational alignment with mianserin-like pharmacophores .

Q. Analytical and Mechanistic Studies

Basic : What spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : Singlets at δ 7.73 (H2), 7.95 (H3), and 8.96 (H6) confirm bromination at positions 3 and 5 .
  • X-ray crystallography : CCDC 1919367 validates the tetracyclic hybrid structure of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives .

Advanced : How do lanthanide shift reagents resolve ambiguities in NMR assignments? Eu(fod)₃ induces distinct paramagnetic shifts for protons near electronegative groups. For example, H4 and H5 in 3,5-dibromo derivatives exhibit splitting (J = 5.5 Hz) upon Eu(fod)₃ addition, differentiating them from H6 .

Q. Contradictions and Optimization Challenges

Basic : Why do yields vary across reported bromination methods? Discrepancies arise from reagent choice (Br₂ vs. NBS) and solvent systems. Br₂ in acetic acid achieves 16% yield due to competing side reactions, while NBS in chloroform improves regioselectivity but requires reflux conditions .

Advanced : How can competing reaction pathways (e.g., telesubstitution) be minimized during functionalization?

  • Solvent polarity : Non-polar solvents (toluene) favor electrophilic pathways, reducing nucleophilic telesubstitution at position 8 .
  • Catalyst modulation : Iodine (5 mol%) accelerates multicomponent reactions, achieving >85% yield by suppressing decomposition of tert-butyl isocyanide .

属性

IUPAC Name

3,5-dibromoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTHYCYGHSMBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CN=C2C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557434
Record name 3,5-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-21-8
Record name 3,5-Dibromoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromoimidazo[1,2-a]pyrazine
3,5-Dibromoimidazo[1,2-a]pyrazine
3,5-Dibromoimidazo[1,2-a]pyrazine
3,5-Dibromoimidazo[1,2-a]pyrazine
3,5-Dibromoimidazo[1,2-a]pyrazine
3,5-Dibromoimidazo[1,2-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。